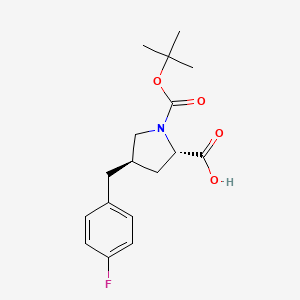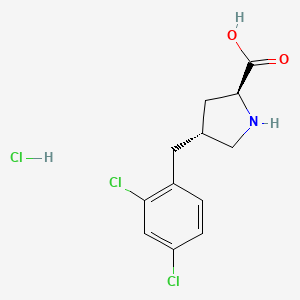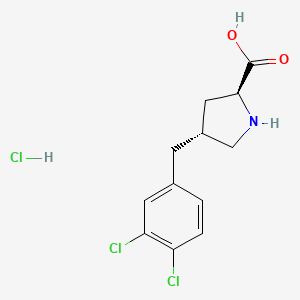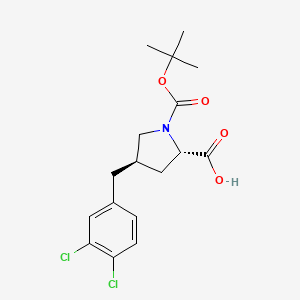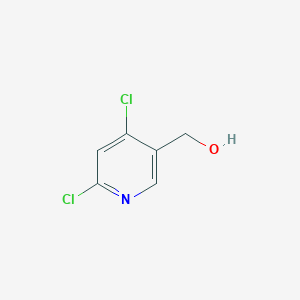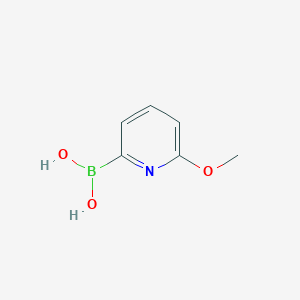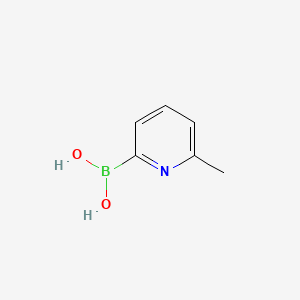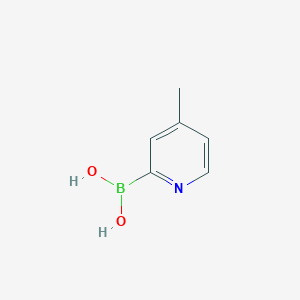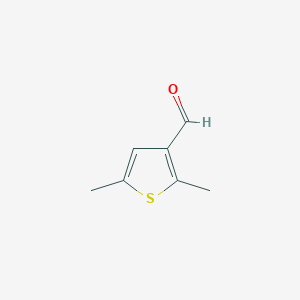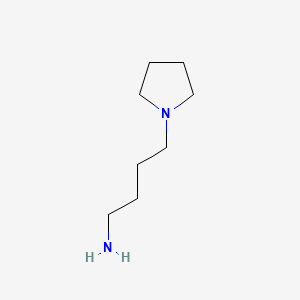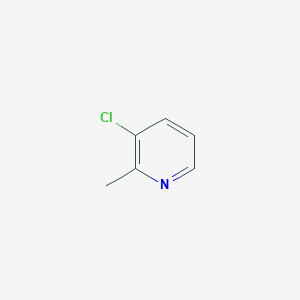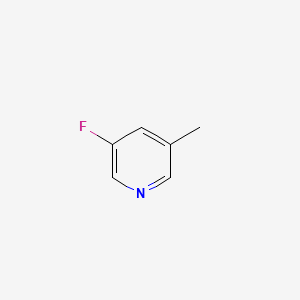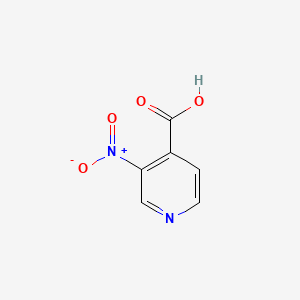![molecular formula C11H10N2O2 B1303014 [3-(2-Pirimidiniloxi)fenil]metanol CAS No. 82440-25-3](/img/structure/B1303014.png)
[3-(2-Pirimidiniloxi)fenil]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Pyrimidinyloxy)phenyl]methanol: is a heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by a phenyl ring substituted with a pyrimidinyloxy group and a methanol group. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Aplicaciones Científicas De Investigación
Chemistry: [3-(2-Pyrimidinyloxy)phenyl]methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It can act as a ligand in biochemical assays .
Medicine: It is investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, [3-(2-Pyrimidinyloxy)phenyl]methanol is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(2-Pyrimidinyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidinyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of [3-(2-Pyrimidinyloxy)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidinyloxy group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. The methanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
- Phenyl (5-pyrimidinyl)methanol
- 4-(2-Pyrimidinylmethyl)azepane hydrochloride
- 4-(2-Pyrimidinyloxy)aniline
Comparison:
- Phenyl (5-pyrimidinyl)methanol: Similar structure but with a different substitution pattern on the pyrimidine ring.
- 4-(2-Pyrimidinylmethyl)azepane hydrochloride: Contains an azepane ring instead of a phenyl ring, leading to different chemical properties and applications.
- 4-(2-Pyrimidinyloxy)aniline: Similar structure but with an aniline group instead of a methanol group, affecting its reactivity and biological activity .
Uniqueness: [3-(2-Pyrimidinyloxy)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinyloxy group and a methanol group makes it a versatile building block in organic synthesis and a valuable compound in scientific research .
Propiedades
IUPAC Name |
(3-pyrimidin-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGNNFYTJABKLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376934 |
Source


|
| Record name | [3-(2-pyrimidinyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82440-25-3 |
Source


|
| Record name | [3-(2-pyrimidinyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
